

A Technical Guide to Docosahexaenoyl Glycine (DHA-Gly): An Endogenous Lipidated Neurotransmitter

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Compound of Interest

Compound Name: Docosahexaenoyl glycine

Cat. No.: B183391

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Abstract

Docosahexaenoyl glycine (DHA-Gly) is an endogenous lipid mediator formed from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine.[1][2][3] Emerging research has identified DHA-Gly as a neuroactive lipid with significant potential in modulating neuroinflammation and cellular signaling. This technical guide provides a comprehensive overview of DHA-Gly, detailing its biosynthesis, metabolism, signaling pathways, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in drug development who are focused on lipid signaling and neurotherapeutics.

Introduction

Lipidated neurotransmitters are a class of signaling molecules created by the conjugation of fatty acids with neurotransmitters.[1] These hybrid molecules, including N-acyl amides, play crucial roles in physiological and pathophysiological processes.[4][5] DHA-Gly belongs to this family and is naturally found in the central nervous system.[3] Studies have shown that DHA-Gly exhibits anti-inflammatory properties and selectively interacts with specific cellular receptors, positioning it as a molecule of interest for therapeutic development in the context of neuroinflammation.[1][2][3]

Biosynthesis, Metabolism, and Degradation

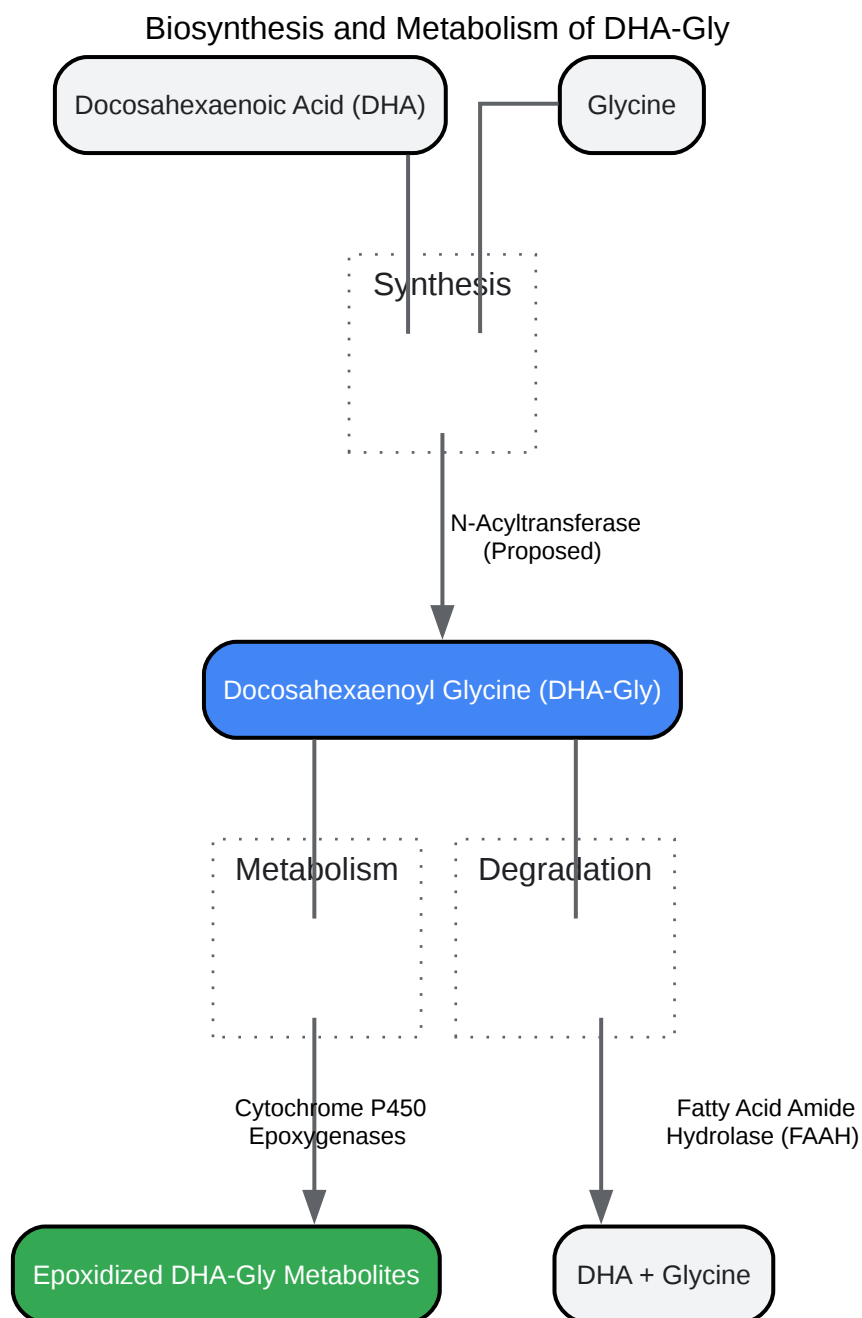
The formation and breakdown of N-acyl amino acids like DHA-Gly involve several enzymatic pathways. While the exact biosynthetic routes for DHA-Gly are still under investigation, several mechanisms have been proposed based on related compounds.[\[3\]](#)

Biosynthesis:

- **N-Acyltransferase Activity:** One primary route is the condensation of an activated acyl moiety (like a coenzyme A derivative of DHA) with glycine, a reaction potentially catalyzed by an N-acyltransferase.[\[3\]](#)
- **FAAH-Mediated Synthesis:** Fatty Acid Amide Hydrolase (FAAH), primarily known for its degradative function, can also operate in reverse to synthesize N-acyl amides under certain conditions.[\[3\]](#)
- **Cytochrome c:** In vitro studies have demonstrated that cytochrome c can catalyze the synthesis of N-arachidonoyl glycine (a related compound), suggesting a similar potential pathway for DHA-Gly.[\[4\]](#)[\[6\]](#)

Metabolism and Degradation:

- **FAAH Hydrolysis:** The primary route for the degradation of DHA-Gly is believed to be the hydrolytic action of FAAH, which breaks the amide bond to release DHA and glycine.[\[3\]](#) The use of FAAH inhibitors has been shown to increase the cellular levels of DHA-Gly, supporting the role of FAAH in its breakdown.[\[3\]](#)
- **Cytochrome P450 Metabolism:** DHA-Gly can be further metabolized by cytochrome P450 epoxygenases to form epoxidized derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#) These epoxide metabolites are also bioactive, possessing anti-inflammatory properties.[\[1\]](#)[\[2\]](#)



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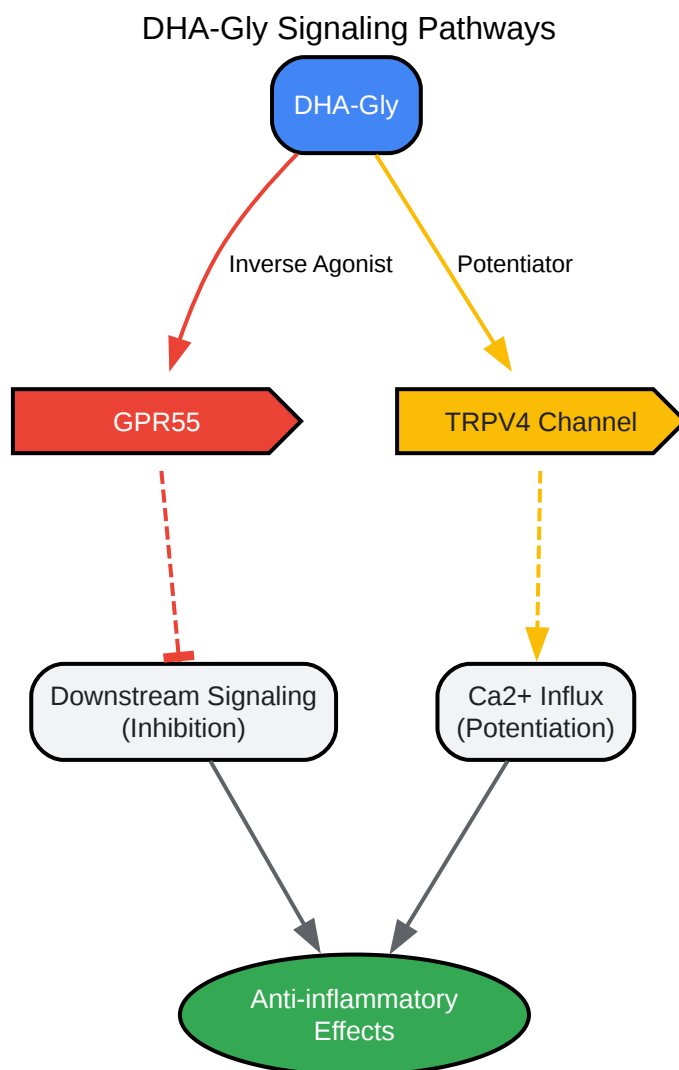
Biosynthesis and Metabolism of DHA-Gly.

Signaling Mechanisms and Molecular Targets

DHA-Gly exerts its biological effects by interacting with specific G protein-coupled receptors (GPCRs) and ion channels. Unlike other DHA derivatives such as synaptamide which targets GPR110, DHA-Gly has a distinct receptor profile.[7][8]

- GPR55: DHA-Gly acts as an inverse agonist at the G protein-coupled receptor 55 (GPR55).
[1][2][3]
- TRPV4: It selectively potentiates the transient receptor potential vanilloid 4 (TRPV4) channel.
[1][2][3]
- Selectivity: Studies have shown that DHA-Gly does not significantly interact with TRPV1 or TRPM3 channels.
[1][2][3]

The combined action on these targets contributes to the anti-inflammatory effects of DHA-Gly, particularly in microglial cells, where its formation is increased in response to inflammatory stimuli like lipopolysaccharide (LPS).
[1][3]



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DHA-Gly Signaling Pathways.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings regarding the biological activity of **Docosahexaenoyl Glycine**.

Table 1: Receptor Interaction Profile

Target	Interaction Type	Effect	Selectivity	Reference
GPR55	Inverse Agonist	Inhibits basal receptor activity	-	[1][3]
TRPV4	Potentiator	Enhances channel activity	Selective over TRPV1, TRPM3	[1][3]
TRPV1	No significant interaction	Inactive	-	[1][3][4]
TRPM3	No significant interaction	Inactive	-	[1][3]

| GPR18 | Not explicitly stated for DHA-Gly, but a target for related N-acyl glycines | - | - | [3] |

Table 2: Anti-inflammatory Effects in Microglial Cells

Condition	Analyte/Effect	Result	Reference
LPS-stimulated microglial cells	Formation of DHA-Gly	Increased	[1][3]

| LPS-stimulated microglial cells | Pro-inflammatory mediators | Decreased upon DHA-Gly treatment | [1][3] |

Key Experimental Protocols

This section details the methodologies employed in the characterization of DHA-Gly.

Cell Culture and Stimulation

- **Cell Line:** Murine BV-2 microglial cells are commonly used.
- **Culture Medium:** Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- **Culture Conditions:** Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- **Stimulation:** To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS) at a concentration of approximately 1 µg/mL. For studying DHA-Gly formation, cells are often pre-treated with DHA before LPS stimulation.

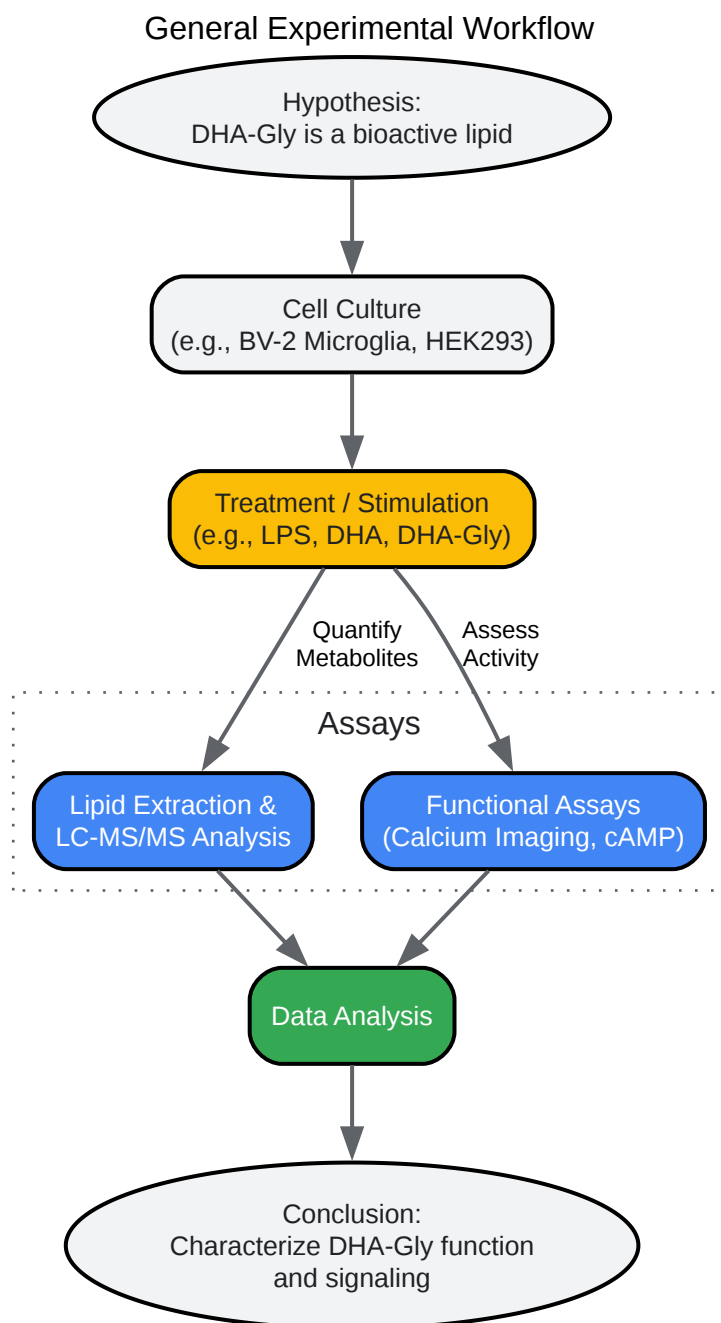
Lipid Extraction and Analysis (LC-MS/MS)

- **Sample Collection:** Cell culture medium and cell pellets are collected.
- **Extraction:** Lipids are extracted using a solvent system, often a modified Bligh-Dyer method with methanol, chloroform, and water. An internal standard (e.g., a deuterated analog) is added to quantify the endogenous lipids.
- **Analysis:** The extracted lipids are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - **Chromatography:** A C18 reverse-phase column is typically used to separate the lipids.
 - **Mass Spectrometry:** A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection of DHA-Gly and its metabolites.

Receptor Activity Assays

- **GPR55 Inverse Agonism Assay:**

- HEK293 cells are transiently or stably transfected with a plasmid encoding human GPR55.
- Cells are incubated with DHA-Gly at various concentrations.
- The level of cyclic AMP (cAMP) or another second messenger is measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit).
- A decrease in the basal level of the second messenger indicates inverse agonist activity.
- TRPV4 Potentiation Assay (Calcium Imaging):
 - HEK293 cells expressing human TRPV4 are plated in 96-well plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - Cells are first treated with a sub-maximal concentration of a known TRPV4 agonist (e.g., GSK1016790A).
 - DHA-Gly is then added, and the change in intracellular calcium concentration is monitored by measuring fluorescence. An increase in the calcium signal compared to the agonist alone indicates potentiation.



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General Experimental Workflow.

Conclusion and Future Directions

Docosahexaenoyl glycine is an emerging multifunctional lipid mediator with clear anti-inflammatory properties and selective actions on GPR55 and TRPV4.[1][2][3] Its discovery and

characterization reinforce the growing understanding of how omega-3 fatty acids contribute to neurological health through their conversion into bioactive signaling molecules.[1]

Future research should focus on:

- Elucidating the specific enzymatic pathways responsible for the in vivo biosynthesis of DHA-Gly.
- Conducting in vivo studies to confirm the anti-inflammatory and neuroprotective effects observed in cell culture models.
- Exploring the therapeutic potential of stable DHA-Gly analogs for treating neuroinflammatory disorders.
- Investigating the full spectrum of its molecular targets to uncover additional biological roles.

The continued study of DHA-Gly and its metabolites holds significant promise for the development of novel therapeutics targeting neuroinflammation and related neurological conditions.

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